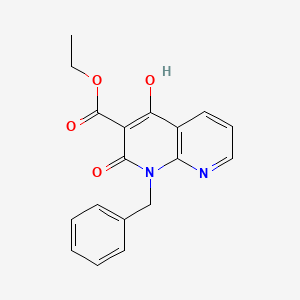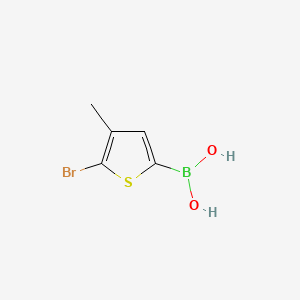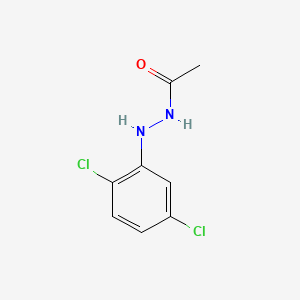
Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C18H16N2O4 . It is used in the synthesis of various biologically active structures .
Synthesis Analysis
This compound can be synthesized through a multicomponent condensation process . The process involves the use of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This synthesis strategy leads to the efficient production of heterocyclic enamines .Molecular Structure Analysis
The molecular structure of this compound includes a 1,8-naphthyridine ring, which is a heterocyclic ring containing two nitrogen atoms . The compound also contains a carboxylate group attached to the ring .Chemical Reactions Analysis
The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This reaction leads to the formation of heterocyclic enamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.33 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers .Wissenschaftliche Forschungsanwendungen
Drug Research and Development
The compound belongs to the class of 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities . These activities make them valuable in drug research and development .
Synthesis of Heterocyclic Enamines
The compound has been used in the development of heterocyclic enamines through a Smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .
Anticancer Applications
1,6-naphthyridines, a class of compounds to which our compound belongs, have been found to have anticancer properties . This makes them potential candidates for the development of new anticancer drugs .
Anti-HIV Applications
1,6-naphthyridines also have anti-HIV properties . This suggests that our compound could potentially be used in the development of anti-HIV drugs .
Antimicrobial Applications
The antimicrobial properties of 1,6-naphthyridines suggest that our compound could be used in the development of new antimicrobial drugs .
Anti-Inflammatory and Analgesic Applications
1,6-naphthyridines have been found to have anti-inflammatory and analgesic properties . This suggests potential applications of our compound in the treatment of inflammation and pain .
Antioxidant Applications
The antioxidant properties of 1,6-naphthyridines suggest that our compound could have potential applications as an antioxidant .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, a class of compounds related to our compound, have been used in the synthesis of fused ring systems . This suggests potential applications of our compound in the synthesis of complex organic molecules .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to participate in ugi-type multicomponent condensation through a smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .
Biochemical Pathways
It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Result of Action
It’s worth noting that similar compounds, such as 4-hydroxy-2-quinolones, have shown unique biological activities .
Action Environment
It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have been developed considering the principles of green chemistry .
Eigenschaften
IUPAC Name |
ethyl 1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-18(23)14-15(21)13-9-6-10-19-16(13)20(17(14)22)11-12-7-4-3-5-8-12/h3-10,21H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPDJAQEUZISPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716344 | |
| Record name | Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179064-00-7 | |
| Record name | Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)








![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)